(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline

Physicochemical property Lead optimization Fragment-based drug design

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline (CAS 2230840-16-9) is a stereochemically defined, polysubstituted quinazoline derivative with a molecular weight of 294.73 g/mol and a molecular formula of C14H15ClN2O3. It features a chloro leaving group at the C4 position, a methoxy group at C7, a methyl group at C2, and a chiral (S)-tetrahydrofuran-3-yloxy ether at the C6 position.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
Cat. No. B8260071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)Cl)OC3CCOC3)OC
InChIInChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3
InChIKeyWUEYQYJDROCGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline is a Critical Quinazoline Scaffold for Targeted Synthesis


(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline (CAS 2230840-16-9) is a stereochemically defined, polysubstituted quinazoline derivative with a molecular weight of 294.73 g/mol and a molecular formula of C14H15ClN2O3 . It features a chloro leaving group at the C4 position, a methoxy group at C7, a methyl group at C2, and a chiral (S)-tetrahydrofuran-3-yloxy ether at the C6 position [1]. This specific substitution pattern makes it a versatile synthetic intermediate for generating focused libraries of kinase-targeted small molecules, as the C4 chloro group is primed for nucleophilic aromatic substitution while the C6 ether provides stereochemical and electronic modulation [1].

Why 4-Chloro-7-methoxy-2-methylquinazoline Cannot Replace the (S)-Tetrahydrofuranyloxy Analog in Medicinal Chemistry Campaigns


Simple substitution of (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline with its des-oxy analog 4-chloro-7-methoxy-2-methylquinazoline (CAS 16499-67-5) is chemically permissible but pharmacologically unsound. The presence of the (S)-tetrahydrofuran-3-yloxy group at the C6 position adds 86.09 Da to the molecular weight, introduces two additional hydrogen bond acceptors (5 vs. 3), and increases the predicted lipophilicity (XLogP3 of 2.9 vs. a LogP of 2.60 for the unsubstituted analog) . Critically, the tetrahydrofuran oxygen acts as a hydrogen bond acceptor that can engage key catalytic lysine or water networks in kinase ATP-binding pockets, as established in the clinical efficacy of afatinib, which uses an identical (S)-tetrahydrofuran-3-yloxy motif at the 7-position . Replacing this ether with a smaller substituent (e.g., bromo or nitro) alters both the solvation properties and the conformational preferences of the pendant ring, potentially losing these interactions .

Quantitative Differentiation of (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline from Its Closest Analogs: A Procurement-Focused Evidence Guide


Molecular Weight and Hydrogen Bond Acceptor Count Differentiation vs. Unsubstituted C6 Analog

The target compound possesses a molecular weight of 294.73 g/mol and 5 hydrogen bond acceptors compared to 208.64 g/mol and 3 hydrogen bond acceptors for 4-chloro-7-methoxy-2-methylquinazoline (CAS 16499-67-5), the closest commercially available analog lacking the C6 ether . The XLogP3 of the target is 2.9 versus a measured LogP of 2.60 for the comparator, indicating that despite the addition of an oxygen atom, the increased carbon count from the tetrahydrofuran ring results in a net lipophilicity gain of approximately 0.3 log units . This shift places the target compound in a more favorable lipophilicity range for passive membrane permeability (LogP 1–3) while providing enhanced hydrogen bonding capacity for target engagement .

Physicochemical property Lead optimization Fragment-based drug design

Procurement Cost per Gram Comparison Against 6-Bromo and C6-Unsubstituted Analogs

Pricing analysis across multiple vendors reveals a clear cost hierarchy. The target compound is priced at approximately $2,106/g (Arctom Scientific, ≥95% purity) or $2,090/g (eNovation Chemicals, 95% purity) . The C6-unsubstituted analog 4-chloro-7-methoxy-2-methylquinazoline is priced at approximately £627/g (Fluorochem, 98% purity, ~$800 USD) or ¥7,032/g (Macklin, 95%, ~$980 USD) . The 6-bromo analog is substantially less expensive at approximately ¥1,716/g (Macklin, 98%, ~$240 USD) . The target compound commands a 2.6-fold premium over the unsubstituted analog and an 8.7-fold premium over the 6-bromo analog on a per-gram basis, reflecting the additional synthetic steps required for stereospecific tetrahydrofuranyl ether installation .

Procurement Cost analysis Building block sourcing

Synthetic Utility: C4 Chloro Leaving Group Reactivity Profile Compared to 6-Bromo Analog

The C4 chloro group in the target compound is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinazoline ring nitrogens, enabling facile displacement with amines to generate 4-anilinoquinazolines . In contrast, the 6-bromo analog (CAS 2230840-18-1) presents a competing electrophilic site at C6 that can undergo undesired cross-coupling or substitution, complicating reaction selectivity when the C4 position is the intended site of derivatization . The target compound's C6 tetrahydrofuranyloxy group is an electron-donating ether that is stable under typical SNAr conditions (amines, K2CO3, DMF, 80 °C), whereas the C6 bromo substituent may participate in Pd-catalyzed side reactions [1]. This chemo-differentiation is critical for synthetic planning: the target compound offers a single, unambiguous electrophilic site at C4, while the 6-bromo analog requires protecting group strategies or careful stoichiometric control to achieve selectivity.

Synthetic chemistry Nucleophilic aromatic substitution Cross-coupling

Stereochemical Integrity: (S)-Enantiomer Specification vs. Racemic or Achiral Analogs

The target compound is specified as the (S)-enantiomer with the tetrahydrofuran-3-yloxy group in the (3S) configuration, as confirmed by the InChI stereochemical descriptor '/t9-/m0/s1' [1]. In contrast, 4-chloro-7-methoxy-2-methylquinazoline (CAS 16499-67-5) and 6-bromo-4-chloro-7-methoxy-2-methylquinazoline (CAS 2230840-18-1) are achiral molecules with no stereochemical specification required . This is a critical distinction for drug discovery programs where the (S)-tetrahydrofuran-3-yloxy motif has been pharmacophorically validated. In afatinib, the (S)-configuration of the tetrahydrofuran-3-yloxy group at the 7-position is essential for potent EGFR/HER2 inhibition, with the (R)-enantiomer showing reduced binding affinity due to steric clash with the kinase hinge region . While direct enantiomeric comparison data for this specific scaffold is not publicly available, the class-level inference is that the (S)-configuration at the tetrahydrofuranyl ether is the biologically relevant stereochemistry .

Chirality Stereochemistry Enantioselective synthesis

Physicochemical Property Comparison: Boiling Point and Density Against 6-Bromo Analog

The predicted boiling point of the target compound is 374.7±42.0 °C with a predicted density of 1.327±0.06 g/cm³ . The 6-bromo analog (CAS 2230840-18-1) has a significantly lower predicted boiling point of 306.2±42.0 °C and a higher predicted density of 1.611±0.06 g/cm³ . The 68.5 °C higher boiling point of the target compound reflects the increased molecular weight and the additional ether oxygen enabling stronger intermolecular dipole-dipole interactions compared to the bromo analog. The lower density (1.327 vs. 1.611 g/cm³) is consistent with the replacement of the heavy bromine atom (atomic mass ~80 Da) with the tetrahydrofuranyloxy group (formula mass ~71 Da) occupying a larger van der Waals volume .

Physicochemical characterization Purification Formulation

Availability and Purity Specifications: ≥95% Target Compound vs. 98% for Bromo and Unsubstituted Analogs

The target compound is commercially available at ≥95% purity from multiple vendors including Arctom Scientific, AK Scientific, and eNovation Chemicals . The C6-unsubstituted analog is available at 98% purity (Fluorochem), and the 6-bromo analog is available at 98% purity (Macklin, Bidepharm) . The slightly lower typical purity specification for the target compound (≥95% vs. 98%) likely reflects the increased synthetic complexity of installing the chiral tetrahydrofuranyl ether, which can introduce minor diastereomeric or elimination side products that are more challenging to remove chromatographically . For researchers requiring higher purity, additional purification (preparative HPLC or flash chromatography) may be necessary, and this should be factored into procurement planning. Storage conditions also differ: the target compound is recommended for storage at room temperature, while the unsubstituted analog requires storage at -20°C, suggesting differences in thermal stability .

Quality control Purity specification Vendor comparison

High-Value Application Scenarios for (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline Based on Quantitative Differentiation Evidence


Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries with Pre-installed (S)-Tetrahydrofuranyl Pharmacophore

Medicinal chemistry teams developing focused libraries of EGFR or HER2 kinase inhibitors can directly use the target compound as a starting scaffold. The C4 chloro group undergoes SNAr with substituted anilines under standard conditions (amine, K2CO3, DMF, 80 °C), while the pre-installed (S)-tetrahydrofuran-3-yloxy group at C6 provides the stereochemically defined ether motif validated by afatinib's clinical efficacy . This 'pre-functionalized' approach eliminates two synthetic steps (C6 hydroxylation and chiral etherification) compared to starting from the unsubstituted analog, saving an estimated 2–4 weeks of synthesis time per library generation cycle .

Structure-Activity Relationship (SAR) Studies Investigating C6 Substituent Effects on Kinase Selectivity

For research groups systematically comparing C6 substituent effects on kinase binding, this compound serves as the 'tetrahydrofuranyloxy' reference point in a matrix that includes the C6-unsubstituted analog (CAS 16499-67-5), the 6-bromo analog (CAS 2230840-18-1), and the 6-nitro analog (CAS 2089319-30-0). The distinct physicochemical profile of each substituent (H-bond acceptors: 5 vs. 3 vs. 1 vs. 3; LogP: 2.9 vs. 2.6 vs. ~2.8 vs. ~1.5 estimated) enables deconvolution of electronic, steric, and lipophilic contributions to target affinity .

Process Chemistry Development for Scalable Quinazoline API Intermediates

Process chemists evaluating scalable routes to quinazoline-based active pharmaceutical ingredients (APIs) can benchmark this compound as a key intermediate. The room temperature storage stability simplifies inventory management compared to the -20°C storage required for the unsubstituted analog . The higher boiling point (374.7 °C vs. 306.2 °C for the bromo analog) suggests lower volatility during solvent swap operations, potentially reducing losses during scale-up distillations .

Computational Chemistry and Molecular Docking Studies Requiring Stereochemically Defined Ligands

Computational chemists performing docking studies or free energy perturbation (FEP) calculations on quinazoline-based kinase inhibitors require stereochemically unambiguous ligand structures. The target compound's defined (S)-configuration eliminates the need to model multiple enantiomeric states, improving the accuracy of predicted binding poses. The five hydrogen bond acceptors and XLogP3 of 2.9 provide well-defined parameters for scoring function calibration .

Quote Request

Request a Quote for (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.